Cysteine hydrazide

描述

Significance as a Building Block in Peptide and Protein Chemistry

The chemical synthesis of peptides and proteins, particularly those containing a cysteine residue at the C-terminus, presents significant challenges. rsc.org Cysteine hydrazide has emerged as a key building block to overcome these hurdles, primarily through its role as a stable precursor to peptide thioesters, which are essential intermediates in Native Chemical Ligation (NCL). oup.comwikipedia.org NCL is a powerful technique for joining unprotected peptide segments to create larger proteins. wikipedia.org

The synthesis of peptides with a C-terminal cysteine ester is often plagued by side reactions like epimerization (racemization) and β-elimination due to the high acidity of the Cα proton of the cysteine ester. rsc.org Using a peptide C-terminal hydrazide as a precursor effectively suppresses these undesirable side reactions. rsc.org The C-terminal this compound peptide can be synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) and then converted in situ to a peptide thioester. rsc.orgnih.gov This conversion is typically achieved by oxidation of the hydrazide to an acyl azide (B81097), followed by reaction with a thiol, such as 4-mercaptophenylacetic acid (MPAA). oup.comresearchgate.net This process is highly efficient, racemization-free, and compatible with all 20 standard amino acids within the peptide sequence. oup.com

This hydrazide-based strategy provides a robust and practical route for preparing C-terminal cysteine-containing peptide acids, which are common in bioactive disulfide-rich peptides like conotoxins and somatostatin. rsc.org The ability to generate peptide thioesters from stable hydrazide intermediates has significantly broadened the scope and efficiency of NCL, enabling the total chemical synthesis of complex proteins. oup.comrsc.org

| Feature | Advantage of this compound-Based Strategy |

| Stability | Peptide hydrazides are more stable than the corresponding peptide thioesters, preventing premature hydrolysis. nih.gov |

| Synthesis | Avoids epimerization and β-elimination side reactions common in the synthesis of C-terminal Cys-peptides. rsc.org |

| Conversion | Can be cleanly and efficiently converted to a reactive peptide thioester in situ for Native Chemical Ligation (NCL). researchgate.net |

| Versatility | Enables the synthesis of complex proteins and allows for sequential or one-pot multi-segment ligation strategies. oup.comrsc.org |

Interdisciplinary Relevance in Chemical Biology and Organic Synthesis

The utility of this compound extends beyond peptide synthesis into the broader disciplines of chemical biology and organic synthesis. The unique reactivity of the hydrazide group makes it a bioorthogonal chemical handle, meaning it can react selectively in a complex biological environment without interfering with native biochemical processes. oup.comresearchgate.net

In chemical biology , this compound and its derivatives are employed for site-specific protein labeling and modification. oup.comnih.gov The hydrazide can react with aldehydes or ketones to form stable hydrazone linkages. This chemistry is used to attach probes, such as fluorescent dyes or biotin (B1667282) tags, to proteins that have been engineered to contain a reactive carbonyl group. nih.gov For instance, a this compound nicotinamide (B372718) reagent has been developed for the enrichment and mass spectrometric analysis of bacterial glycoproteins. google.com This demonstrates its role in developing new tools for glycomics and glycoproteomics. google.com

| Field | Application of this compound | Research Finding |

| Chemical Biology | Protein Labeling & Bioconjugation | Used to form stable hydrazone linkages with proteins containing aldehyde or ketone groups for site-specific modification. nih.gov |

| Glycoproteomics | Enrichment of Glycoproteins | This compound nicotinamide (Cyhn) reagents enable the selective capture and analysis of bacterial glycoproteins. google.com |

| Organic Synthesis | Synthesis of Modified Histones | Enabled the one-pot total synthesis of histone H3 and H4 analogues with post-translational modifications. rsc.orgrsc.org |

| Materials Science | Self-Assembled Architectures | Employed as a key building block in the dynamic covalent synthesis of complex, self-assembled fluorescent cages. researchgate.net |

Structure

3D Structure

属性

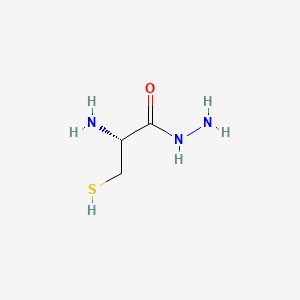

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIYDJRAZKPGKO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206830 | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58100-26-8 | |

| Record name | Cysteine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058100268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cysteine Hydrazide and Its Derivatives

Synthesis of Peptide Hydrazides

Peptide hydrazides can be synthesized using standard peptide synthesis techniques. Both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies can be employed. oup.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is a widely used method for synthesizing peptides, offering advantages in terms of automation and purification. The incorporation of a hydrazide functionality, often at the C-terminus, requires specific strategies and resins.

Fmoc-based SPPS is a popular strategy due to its milder deprotection conditions compared to Boc chemistry. nih.gov Hydrazide-functionalized resins are specifically designed for the solid-phase synthesis of peptide hydrazides using Fmoc chemistry. iris-biotech.deanaspec.com

One approach involves using hydroxyl-functionalized resins like Wang resin, which is treated with p-nitrophenyl chloroformate followed by hydrazine (B178648) hydrate (B1144303) to yield a hydrazine carbonyloxymethyl resin. oup.com This resin can then be used for the synthesis of peptide C-terminal hydrazides. oup.com However, a potential drawback is the overcoupling of glycine (B1666218) residues onto the proximal amine of the hydrazine resin. oup.com

Alternatively, hydrazine 2-chlorotrityl chloride (2CTC) resin has been used, offering improved yield and purity of crude peptide hydrazides. oup.com A third-generation Fmoc-hydrazine 2CTC resin has been developed, offering high loading capacity and stability due to Fmoc protection. oup.com This resin is prepared by reacting 2CTC resin with Fmoc hydrazine hydrochloride and a base. oup.com Cleavage of the peptide hydrazide from this resin can be achieved under mild acidic conditions, such as with 5% HCl in aqueous acetone, which can also deprotect Boc groups. iris-biotech.de Using mild acidic cleavage can prevent undesired hydrazide trifluoroacetylation, a side reaction that can occur with TFA. iris-biotech.de

Another type of hydrazide-incorporated resin is based on Trt-OH ChemMatrix resin, which is treated with thionyl chloride and then reacted with Fmoc carbazate. explorationpub.com Peptides can be elongated on this resin using automated Fmoc SPPS procedures. explorationpub.com

Another method involves synthesizing the peptide on a resin with a cleavable linker and then treating the peptidyl resin with hydrazine hydrate to release the peptide hydrazide. Protected peptide hydrazides can be obtained by removing a protected peptide from Sasrin resin with hydrazine hydrate. google.com Similarly, peptide hydrazides can be obtained by hydrazinolysis of peptide benzyl (B1604629) esters attached to resins, as well as to Sasrin-supported peptides. google.com Wang resin has also been used, where the peptide-resin is subjected to hydrazinolysis to prepare protected peptide C-terminal hydrazides. google.com

Cleavage with hydrazine hydrate typically involves suspending the dry peptide resin in a solvent like DMF or DMA and adding a solution of hydrazine hydrate in the same solvent. google.comsigmaaldrich.com The mixture is left to stand for a period, after which the resin is filtered, and the peptide hydrazide is isolated from the filtrate. sigmaaldrich.com However, complications with this method can include reactivity with formyl groups, dependency on the steric properties of the C-terminal amino acid, reaction with some side chain protecting groups, and difficulty in obtaining certain hydrazides in pure form. google.com

Solution-Phase Approaches

While SPPS is prevalent, solution-phase methods also exist for the synthesis of peptide hydrazides, particularly for specific applications or when dealing with native peptides and proteins.

A complementary route to peptide hydrazides involves cysteine-promoted C-terminal hydrazinolysis of native peptides and proteins. google.comoup.comucl.ac.uknih.govfrontiersin.org This method allows for the direct hydrazinolysis at the amide bond before a Cysteine residue under native or denatured conditions. oup.comoup.comnih.gov

The mechanism is thought to involve an N→S acyl transfer across Xaa–Cys motifs, generating a transient thioester intermediate, which is then attacked by hydrazine leading to the C-terminal hydrazide. nih.gov This approach has been demonstrated for peptides containing -Gly-Cys- and -His-Cys- motifs. oup.comoup.comnih.gov For example, human erythropoietin terminated with a -Gly-Cys- motif underwent hydrazinolysis in denatured buffer. oup.comoup.comnih.gov Notably, hydrazinolysis did not occur at internal -Ile-Cys- motifs or affect glycosylated residues in this case. oup.comoup.comnih.gov

This hydrazinolysis protocol can be applied to recombinant peptide/protein substrates because the recognition motifs consist of native residues. oup.comrsc.org

Further exploration of hydrazinolysis across specific Xaa-Cys motifs has shown its utility. Peptides containing -Gly-Cys- and -His-Cys- motifs can undergo direct hydrazinolysis at the amide bond before the Cys residue. nih.govgoogle.com This method has been applied to recombinant proteins. rsc.org

Another related approach involves the S-cyanylation of a cysteine residue, which activates the Xaa-Cys junction, followed by hydrazinolysis under basic conditions to yield a peptide hydrazide. frontiersin.orgnih.govjst.go.jp This method has been used to prepare polypeptide thioesters from recombinant expression. frontiersin.orgnih.gov

Enzyme-mediated hydrazinolysis has also been explored. For instance, carboxypeptidase Y (CPaseY) can mediate hydrazinolysis of a C-terminal sequence containing Cys-Pro, leading to a peptidyl hydrazide. jst.go.jp While effective, the efficiency of hydrazinolysis in this method can be dependent on the residue preceding the Cys-Pro sequence. jst.go.jp

Data Tables

While the search results provided detailed descriptions of the methods, explicit numerical data tables (e.g., yields for various peptides synthesized using these methods in a comparative format) were not consistently present across the snippets in a structured, extractable format suitable for direct table generation here. The information provided is more descriptive of the methodologies and their outcomes in specific examples. For instance, one result mentions a 53% yield for a specific peptide using cysteine-promoted hydrazinolysis nih.gov, and another mentions yields of 31%, 34%, or 64% for different peptide segments converted to thioesters from hydrazides synthesized by Fmoc-SPPS nii.ac.jp. However, collating this into comprehensive, comparable data tables for all methods and various peptides based solely on the provided snippets is not feasible.

Detailed Research Findings

Detailed research findings were integrated into the descriptions of each synthetic methodology above, drawing directly from the provided search snippets. This includes observations on the efficiency of different resins in SPPS oup.com, challenges like overcoupling oup.com or sensitivity of protecting groups to hydrazine google.com, and the applicability and limitations of cysteine-promoted hydrazinolysis on native and recombinant proteins oup.comoup.comnih.gov. The discussion on specific motifs like Gly-Cys and His-Cys and the role of S-cyanylation also represents detailed findings from the research. oup.comoup.comnih.govfrontiersin.orgnih.govjst.go.jp

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cysteine hydrazide | 42631 nih.gov |

| Hydrazine hydrate | 3085605 |

| Trifluoroacetic acid (TFA) | 6379 |

| Piperidine (B6355638) | 8082 |

| Hydrazinium acetate (B1210297) | 84753 |

| 1-cyano-4-dimethylaminopyridium tetrafluoroborate (B81430) (CDAP) | 162127 jst.go.jp |

| 2-nitro-5-thiocyanatobenzoic acid (NTCB) | 126114 nih.gov - Note: Search result nih.gov links CID 126114 to S-(2-Thiopyridyl)this compound, not NTCB. Further search needed for NTCB CID. |

| Fmoc-hydrazine hydrochloride | 2760513 |

| 2-chlorotrityl chloride (2CTC) resin | Not a single compound with a CID, refers to a resin. |

| Wang resin | Not a single compound with a CID, refers to a resin. |

| Sasrin resin | Not a single compound with a CID, refers to a resin. |

| Fmoc carbazate | 2734602 |

| Thionyl chloride | 24821 |

| DIPEA (N,N-Diisopropylethylamine) | 10985 |

| DMF (Dimethylformamide) | 6220 |

| DMA (Dimethylacetamide) | 8029 |

| DMSO (Dimethyl sulfoxide) | 679 |

| Ethyl acetate | 8857 |

| Hydrazine | 9275 |

| Sodium nitrite (B80452) (NaNO₂) | 23668196 |

| β-mercaptoethanol (BME) | 1567 |

| Carboxypeptidase Y (CPaseY) | Not a chemical compound with a CID, refers to an enzyme. |

| Glycine (Gly) | 750 |

| Histidine (His) | 698 |

| Isoleucine (Ile) | 7969 |

| Cysteine (Cys) | 5862 uni-freiburg.deuni-freiburg.de |

| Aspartic acid (Asp) | 5960 |

| Asparagine (Asn) | 233 |

| Glutamine (Gln) | 742 |

| Methionine (Met) | 876 |

| Tryptophan (Trp) | 6305 |

| Tyrosine (Tyr) | 6057 |

| Arginine (Arg) | 632 |

| Serine (Ser) | 5950 |

| Threonine (Thr) | 6303 |

| Proline (Pro) | 145742 |

| Alanine (Ala) | 5950 |

| Phenylalanine (Phe) | 614 |

| Lysine (Lys) | 866 |

| S-(2-Thiopyridyl)this compound | 126114 nih.gov |

Note: PubChem CIDs were obtained through Google Search. For compounds that are resins or enzymes, a CID is not applicable.

Interactive Data Table (Conceptual)

As noted above, a comprehensive interactive data table with comparable yields across all methods and peptides is not feasible based on the provided snippets. However, if structured data were available, a table could be presented conceptually as follows:

| Synthesis Method (Section) | Peptide Sequence Example | Resin Type (if applicable) | Key Reagents | Observed Yield (%) | Notes/Conditions |

| Fmoc-based SPPS (2.1.1.1) | [Specific Peptide A] | Hydrazine 2CTC resin | Fmoc-amino acids, coupling reagents | [Yield %] | [Conditions] |

| Hydrazine Hydrate Treatment (2.1.1.2) | [Specific Peptide B] | Sasrin resin | Hydrazine hydrate | [Yield %] | [Conditions] |

| Cys-Promoted Hydrazinolysis (2.1.2.1) | Human Erythropoietin fragment | N/A | Hydrazinium acetate | 53 nih.gov | Denatured buffer nih.gov |

| Hydrazinolysis Xaa-Cys (2.1.2.2) | [Peptide with Gly-Cys] | N/A | Hydrazine | [Yield %] | [Conditions] |

| S-cyanylation + Hydrazinolysis (2.1.2.2) | Interferon-γ fragment | N/A | CDAP or NTCB, Hydrazine | [Yield %] | Basic conditions frontiersin.orgnih.gov |

This conceptual table illustrates how structured data, if available in the sources, would be presented to highlight the outcomes of different synthetic approaches.

Cys Cyanylation and Hydrazine Addition (e.g., using 2-nitro-5-thiocyanatobenzoic acid, NTCB)

A notable method for preparing peptide hydrazides involves the cyanylation of cysteine residues using reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB), followed by the addition of hydrazine. NTCB is a reagent commonly employed to cyanylate and cleave proteins at cysteine residues. sigmaaldrich.com This process transfers a cyano group directly to a reduced protein cysteine. nih.gov

The mechanism typically involves the reaction of the cysteine thiol with NTCB, forming a thiocyanopeptide. Subsequent intramolecular cyclization can occur, leading to the formation of a 1-acyl-2-iminothiazolidine intermediate. nih.gov The addition of a strongly nucleophilic amine, such as hydrazine, can then trigger a nucleophilic acyl substitution on this intermediate, resulting in the formation of the peptide hydrazide and the displacement of 2-iminothiazolidine. nih.gov This approach offers an alternative route to protein α-hydrazides, which are key reagents in native chemical ligation (NCL), without requiring inteins or enzymes. researchgate.netresearchgate.net While non-selective S-cyanylation with reagents like NTCB may affect other cysteine residues in a protein, strategies involving regioselective S-cyanylation, potentially through the use of tags, are being explored. researchgate.netresearchgate.net

Synthesis of this compound-Containing Probes and Intermediates

This compound and its derivatives are integral to the synthesis of various chemical probes and intermediates utilized in analytical and synthetic applications. The presence of the reactive hydrazide group allows for conjugation with carbonyl-containing molecules, a property exploited in the development of these tools.

Synthesis of Cationic this compound Derivatives for Analytical Applications

Cationic this compound derivatives have been synthesized for use as enrichment tools in analytical techniques such as mass spectrometry, particularly for the characterization of oligosaccharides and glycoproteins. nih.govnih.gov These probes are designed to possess both thiol and cationic moieties in addition to the hydrazide group. nih.govgoogle.com The thiol group enables reversible conjugation to a solid support, allowing for the isolation and cleanup of target molecules. nih.govgoogle.com The cationic moiety is incorporated to enhance the ionization signal during mass spectrometric analysis. nih.govgoogle.com

One example involves the synthesis of a cationic this compound nicotinamide (B372718) (Cyhn) probe. nih.govgoogle.com This synthesis can be achieved through a two-step sequence starting from cysteine methyl ester. nih.govgoogle.com The cysteine methyl ester is coupled with the acid chloride of nicotinic acid, followed by reaction with excess hydrazine hydrate to yield the Cyhn compound. nih.govgoogle.com Cationic hydrazide-functionalized resins prepared using such derivatives have been shown to selectively capture bacterial free oligosaccharides and glycoproteins. nih.govgoogle.com

Formation of Thiosemicarbazide (B42300) Intermediates from Hydrazides

Hydrazides, including those derived from cysteine, can serve as precursors for the formation of thiosemicarbazide intermediates. Thiosemicarbazides are a class of organic compounds containing a thiocarbonyl group and are widely used in organic synthesis and possess diverse biological activities. wikipedia.orgirjmets.com

Thiosemicarbazides can be synthesized by the reaction of carboxylic acid hydrazides with isothiocyanates. ptfarm.plfarmaciajournal.com This involves the nucleophilic addition of the hydrazide to the carbon-sulfur double bond of the isothiocyanate. farmaciajournal.com For instance, the reaction of acid hydrazides with phenyl isothiocyanate in ethanol (B145695) under reflux conditions has been reported to yield thiosemicarbazide derivatives. farmaciajournal.com Another method involves the reaction of hydrazides with ammonium (B1175870) thiocyanate (B1210189) in the presence of hydrochloric acid. rdd.edu.iq These thiosemicarbazide intermediates are valuable building blocks for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles, through cyclization reactions often carried out in acidic or alkaline media. wikipedia.orgirjmets.comptfarm.plrdd.edu.iq

Chemical Reactivity and Mechanistic Aspects of Cysteine Hydrazide Transformations

Hydrazide to Thioester Conversion Mechanisms

The transformation of a peptide hydrazide, including those containing cysteine, into a peptide thioester is a pivotal step in chemical protein synthesis. Several methods have been developed to achieve this conversion, relying on distinct intermediate species and reaction conditions.

Acyl Azide (B81097) Intermediate Pathway (NaNO2 oxidation, then thiolysis with thiols like MPAA)

One of the well-established pathways for converting peptide hydrazides to thioesters involves the formation of an acyl azide intermediate. This method typically utilizes sodium nitrite (B80452) (NaNO2) for the oxidation of the hydrazide group under acidic conditions and low temperatures. oup.comacs.orgresearchgate.netresearchgate.netscispace.com The resulting acyl azide is a reactive species that can then undergo thiolysis when treated with an external thiol, such as 4-mercaptophenylacetic acid (MPAA). oup.comacs.orgscispace.comoup.comrsc.orgwikipedia.org

The process generally involves treating the unprotected peptide hydrazide with NaNO2 at low pH (typically 3.0–4.0) and low temperatures (−20 to −10°C). oup.comoup.com This oxidation step smoothly converts the hydrazide to the acyl azide within a relatively short time frame, such as 30 minutes. oup.comoup.com Following the formation of the acyl azide, an external thiol like MPAA is added, and the pH is adjusted (typically to 5.0–6.0). oup.comoup.com The acyl azide is then quantitatively converted to the corresponding thioester through nucleophilic attack by the thiol. oup.comoup.com This two-step process, involving in situ oxidation and subsequent thiolysis, is a crucial aspect of this conversion pathway. researchgate.net

Acyl Pyrazole (B372694) Intermediate Pathway (e.g., using acetyl acetone)

Another approach for the conversion of peptide hydrazides to thioesters proceeds via an acyl pyrazole intermediate. This method utilizes 1,3-diketones, such as acetylacetone (B45752) (acac), to react with the peptide hydrazide. rsc.orgchemistryviews.orgnih.govnih.gov The reaction with acetylacetone in an acidic buffer containing an aryl thiol leads to the formation of a peptide acyl-pyrazole. chemistryviews.orgnih.gov

The acyl pyrazole serves as a mild acylating agent that can efficiently undergo exchange with an aryl thiol, generating the desired peptide thioester. chemistryviews.orgnih.gov This method offers mild and stoichiometric activating conditions, which can be advantageous for sequential ligation reactions without the need for intermediate purification steps. chemistryviews.orgnih.gov Peptide hydrazides synthesized on established resins can be activated in solution with stoichiometric amounts of acetylacetone, readily forming the peptide acyl-pyrazole intermediate. nih.gov

Thiolysis of Unprotected Peptide Hydrazides

The direct thiolysis of unprotected peptide hydrazides can also lead to the formation of peptide thioesters. This process involves the reaction of the hydrazide with a thiol in aqueous buffers. oup.comoup.com While the acyl azide pathway involves an oxidized intermediate, this method can directly utilize the hydrazide functionality.

Research has shown that unprotected peptide hydrazides can be chemoselectively converted to peptide thioesters in a racemization-free manner in aqueous buffers. oup.comoup.com This thiolysis can be achieved by adding an external thiol, such as MPAA, under specific pH conditions. oup.comoup.com This approach offers a straightforward route for thioester formation from readily accessible peptide hydrazides.

Chemoselectivity and Compatibility in Reactions

The successful application of cysteine hydrazide transformations in complex molecular environments, such as peptide and protein synthesis, relies heavily on their chemoselectivity and compatibility with other functional groups present.

Compatibility with Canonical Amino Acid Residues

A significant advantage of using peptide hydrazides as thioester surrogates is their compatibility with the 20 canonical amino acid residues. oup.comoup.com The conversion of the hydrazide to a thioester, particularly via the acyl azide pathway, has been shown to be fully compatible with all amino acids located in the middle of a peptide sequence. oup.comoup.com

However, some limitations exist for certain amino acids at the C-terminus when using the acyl azide pathway. Aspartic acid, asparagine, and glutamine at the C-terminus may lead to unproductive intramolecular cyclization products. oup.comoup.com Despite these specific C-terminal considerations, the general compatibility with the diverse side chains of the standard amino acids makes this approach valuable for synthesizing complex peptides and proteins.

Impact on Cysteine Side Chain (e.g., oxidation by nitrite and subsequent reduction)

The presence of cysteine residues within a peptide hydrazide or during its transformation requires careful consideration due to the reactivity of the thiol side chain. In the acyl azide pathway, where nitrite is used as an oxidant, the cysteine thiol can be susceptible to oxidation. oup.comoup.com

Specifically, cysteine can be oxidized by nitrite during the activation step, potentially forming S-nitroso cysteine. oup.comoup.com However, this oxidized cysteine can be cleanly reduced back to its thiol form in the presence of thiols like MPAA, which are used in the subsequent thiolysis step. oup.comoup.com This reversibility is crucial for maintaining the integrity of cysteine residues and ensuring successful ligation reactions that rely on a free thiol. While other sensitive residues like tryptophan and histidine were initially a concern regarding oxidation, experiments have shown that these problems did not occur under the optimized conditions for acyl azide formation and thiolysis. oup.comoup.com

Here is a summary of the conversion methods:

| Conversion Method | Intermediate | Key Reagents | Conditions | Thiol for Thiolysis (if applicable) |

| Acyl Azide Pathway | Acyl Azide | NaNO2 | Acidic pH, Low Temperature (-20 to -10°C) | MPAA (4-mercaptophenylacetic acid) |

| Acyl Pyrazole Pathway | Acyl Pyrazole | Acetylacetone (acac) | Acidic buffer | Aryl thiol |

| Direct Thiolysis | None | Thiol (e.g., MPAA) | Aqueous buffer | MPAA (or other suitable thiol) |

Considerations for C-Terminal Asparagine, Aspartic Acid, and Glutamine Residues

When utilizing peptide hydrazides for chemical transformations, particular attention must be paid to the nature of the C-terminal amino acid residue. Specifically, peptides terminating in aspartic acid (Asp), asparagine (Asn), and glutamine (Gln) residues present synthetic challenges due to the potential for intramolecular cyclization reactions researchgate.net. This can lead to undesired side products and reduce the yield and purity of the desired C-terminal modification. While methods exist for converting peptide hydrazides to carboxylic acids or amides, these methods may be incompatible with C-terminal Asp, Asn, and Gln residues due to this synthetic difficulty researchgate.net. For instance, studies evaluating the conversion of peptide hydrazides to carboxylic acids using methods like oxidation by Oxone noted that Asp, Asn, and Gln were exceptions due to synthetic difficulties arising from intramolecular cyclization researchgate.netsemanticscholar.org. The use of allyl-protected aspartic acid at the C-terminus has been explored in peptide synthesis to avoid intramolecular rearrangement and succinimide (B58015) ring formation core.ac.uk.

Reactivity in Dynamic Covalent Chemistry (e.g., Hydrazone Formation)

This compound's hydrazide group readily participates in dynamic covalent chemistry (DCC), most notably through the formation of hydrazones. This reaction involves the condensation of the hydrazide with aldehydes or ketones, forming a reversible carbon-nitrogen double bond (C=N). diva-portal.orgoup.com Hydrazone formation is a well-established reaction in classical organic chemistry and is widely used in bioconjugation applications due to its bioorthogonal nature; the functional groups are generally inert in biological systems but can form a stable linkage under controlled conditions. oup.com

The mechanism of hydrazone formation typically involves nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by elimination of water. diva-portal.org The reaction kinetics can be influenced by various factors, including pH, solvent, temperature, and the presence of catalysts. diva-portal.org For instance, hydrazone formation is significantly enhanced at slightly acidic pH (around pH 4.5) or in the presence of nucleophilic catalysts like aniline. diva-portal.orgacs.org Aniline catalysis has been shown to accelerate hydrazone formation and transimination, even allowing for reactions at neutral pH under conditions relevant for biological applications. acs.org

In the context of this compound, this reactivity is leveraged for applications such as protein labeling and glycoprotein (B1211001) enrichment. For example, periodate (B1199274) oxidation of cis-diols in glycans generates aldehydes, which can then be coupled to hydrazide-functionalized resins to capture glycoproteins. oup.comgoogle.com The reversible nature of hydrazone formation is a key aspect of DCC, allowing for error correction and the formation of complex molecular architectures. researchgate.netescholarship.org While hydrazone formation is reversible, it can be made irreversible through reduction, for example, with sodium cyanoborohydride. oup.com

Radicaloid Reactivity of Hydrazines

Beyond polar reactions like hydrazone formation, hydrazines, including the hydrazide moiety in this compound, can also exhibit radicaloid reactivity. biorxiv.orgnih.govacs.orgacs.org This property allows them to target and react with radicaloid oxidants and electron-deficient species in proteins. biorxiv.orgnih.gov This dual reactivity profile – participating in both polar and radicaloid mechanisms – makes hydrazines versatile chemical probes for studying a wider range of biological targets, including enzymes with diverse organic and inorganic cofactors. biorxiv.orgnih.govacs.org

Research has shown that the targeting of certain proteins by hydrazines can occur through radicaloid mechanisms. biorxiv.org The use of isotopically labeled hydrazines can help distinguish between electrophilic (polar) and radicaloid mechanisms of reaction. biorxiv.org This radicaloid reactivity contributes to the broad capture of enzymes across multiple functional classes by hydrazine-based probes. biorxiv.orgnih.gov For example, studies have indicated that hydrazine (B178648) reactivity leading to covalent enzyme modification can occur through oxidative fragmentation/coupling in addition to direct polar coupling. acs.orgacs.org

Advanced Applications in Peptide and Protein Chemical Synthesis

Native Chemical Ligation (NCL) and Protein Semisynthesis

Native Chemical Ligation (NCL) is a powerful chemoselective reaction used for joining unprotected peptide segments, typically between a peptide C-terminal thioester and a peptide N-terminal cysteine residue. scispace.comwikipedia.org This reaction proceeds through a reversible transthioesterification followed by an irreversible S→N acyl shift, resulting in a native amide bond at the ligation junction. scispace.comwikipedia.org Peptide hydrazides have emerged as valuable components in NCL and protein semisynthesis strategies.

Hydrazides as Thioester Surrogates for NCL

Generating peptide thioesters, the required starting materials for NCL, can be challenging, particularly with Fmoc-based solid-phase peptide synthesis (SPPS) due to the sensitivity of thioesters to piperidine (B6355638) used for Fmoc deprotection. wikipedia.orgoup.comresearchgate.net Peptide hydrazides offer a practical solution by acting as stable, masked thioester surrogates. oup.comresearchgate.netrsc.org Unprotected peptide hydrazides can be chemoselectively converted to peptide thioesters in aqueous buffers. oup.comoup.comresearchgate.net

A common method involves treating an unprotected peptide hydrazide with sodium nitrite (B80452) (NaNO2) at low pH and low temperature, which oxidizes the hydrazide to an acyl azide (B81097). oup.comoup.comresearchgate.net The acyl azide can then be converted to the corresponding thioester by the addition of an external thiol, such as 4-mercaptophenylacetic acid (MPAA), at a slightly higher pH. oup.comoup.comresearchgate.net This hydrazide-to-thioester conversion is compatible with all 20 standard amino acids within the peptide sequence, though certain C-terminal residues like Asp, Asn, and Gln may lead to unproductive intramolecular cyclization. oup.comoup.comresearchgate.net The resulting thioester can be purified or used directly in a one-pot ligation procedure. oup.comoup.comresearchgate.net

Peptide hydrazides can be readily prepared using standard SPPS techniques, including Boc- or Fmoc-based methods. acs.orgmdpi.com For instance, hydrazine-modified resins can be used to prepare peptide hydrazides as thioester precursors. researchgate.net Alternatively, peptide hydrazides can be obtained through the hydrazinolysis of intein fusion precursors or via cysteine cyanylation followed by the addition of hydrazine (B178648). rsc.orgnih.gov

Convergent and Sequential Multi-Segment Protein Ligation

For the synthesis of larger proteins, which often exceed the typical length achievable by a single SPPS run (~50 amino acids), multiple peptide segments must be ligated. oup.comoup.comresearchgate.net Peptide hydrazides facilitate both sequential and convergent multi-segment ligation strategies. In sequential ligation, segments are added one after another. oup.comoup.comresearchgate.net Convergent ligation involves synthesizing multiple segments independently and then joining them in a final step. oup.comresearchgate.net

Peptide hydrazides, as crypto-thioesters, are desirable choices for these strategies. oup.comresearchgate.net They can be incorporated into complex synthetic routes, often in conjunction with temporary protecting groups for cysteine residues or masked thioester functionalities, to enable flexible assembly of protein sequences. researchgate.netoup.comresearchgate.net

Synthesis of Complex Protein Sequences (e.g., ribosomal protein S25, mambalgin-1, ubiquitin, hepcidin)

The utility of hydrazide-based NCL has been demonstrated through the successful synthesis of various complex proteins.

Ribosomal protein S25 (RpS25): This 142-residue eukaryotic ribosomal protein has been synthesized using a convergent ligation approach involving six peptide segments, with peptide hydrazides playing a key role. oup.comresearchgate.netnih.gov

Mambalgin-1: A 57-residue cysteine-rich toxin peptide from the black mamba snake, mambalgin-1, has been synthesized using hydrazide-based NCL, including a one-pot strategy. oup.commdpi.comrsc.orgresearchgate.net Initial attempts using stepwise SPPS or multiple ligation-purification steps were less efficient. oup.com A three-segment ligation using a hydrazide-based approach achieved a good yield (35%). oup.comrsc.org

Ubiquitin: Acyl azide chemistry, generated from ubiquitin hydrazide, has been applied to the synthesis of ubiquitin-based inhibitors. oup.comresearchgate.net Furthermore, ubiquitin and ubiquitinated proteins have been synthesized using strategies involving the conversion of ubiquitin hydrazides to acyl azides and subsequent ligation. researchgate.netchemrxiv.orgresearchgate.netnih.gov Biologically expressed ubiquitin with a C-terminal cysteine has been successfully converted to a hydrazide and subsequently ligated. researchgate.net

Hepcidin (B1576463): The peptide hormone hepcidin has been synthesized using novel methodologies involving the preparation of peptide hydrazides as stable alternatives to peptide thioesters in NCL. nih.govresearchgate.netresearchgate.netucl.ac.uk Synthesis of hepcidin from a Gly-Cys terminated precursor involved efficient hydrazinolysis to afford a hydrazide intermediate, followed by one-pot diazotisation/NCL. nih.govresearchgate.netresearchgate.net

Site-Specific Peptide and Protein Modification and Labeling

Beyond protein synthesis, hydrazides are valuable tools for site-specific modification and labeling of peptides and proteins, often through their reaction with aldehyde or ketone functionalities. oup.comnih.gov The condensation of aldehyde/ketone compounds with hydrazine derivatives to form hydrazones is a well-known reaction. oup.comnih.gov

Hydrazide Probes for Aldehyde-Tagged Proteins

Site-specific protein labeling can be achieved using hydrazide probes in conjunction with aldehyde-tagged proteins. oup.comnih.govwikipedia.orgnih.gov The "aldehyde tag" is a short peptide sequence, often derived from the sulfatase motif (e.g., LCTPSR), which is recognized by the formylglycine-generating enzyme (FGE). nih.govwikipedia.orgnih.govacs.org FGE catalyzes the conversion of a specific cysteine residue within this tag to an aldehyde-bearing formylglycine (FGly) residue. wikipedia.orgnih.govacs.orgnih.gov

This introduced aldehyde group serves as a unique and selective target for reaction with hydrazide-functionalized molecules. oup.comnih.govwikipedia.orgnih.govnih.gov Various commercially available hydrazide probes, including fluorescent dyes (e.g., Alexa Fluor hydrazides, BODIPY hydrazides, cyanine (B1664457) hydrazides), biotin (B1667282) hydrazide, and PEG-derived hydrazides, have been developed for labeling proteins modified with aldehyde tags. oup.comnih.govnih.govnih.govlumiprobe.com

For example, aldehyde-tagged maltose-binding protein has been successfully condensed with biotin hydrazide. oup.comresearchgate.netnih.gov This acyl hydrazone formation allows for site-specific labeling, which can be used for purification, detection (e.g., via immunoblot assays), or conjugation with other molecules like PEG polymers. oup.comresearchgate.netnih.govwikipedia.orgnih.gov Hydrazide probes can specifically label the aldehyde group even in the presence of other cysteine residues on the protein. nih.gov

Hydrazines can also be used as activity-based probes to target electrophilic functionalities in proteins, including those at catalytic cysteine residues. nih.govacs.org

Cysteine hydrazide, a derivative of the amino acid cysteine featuring a hydrazide group at its C-terminus, plays a significant role in advanced peptide and protein chemical synthesis. Its unique reactivity and the ability to serve as a versatile intermediate make it valuable for various modifications and ligation strategies.

C-Terminal Functionalization of Recombinant Proteins

Protein C-terminal hydrazides are valuable intermediates that allow for selective modification at the protein's C-terminus. nih.gov Traditionally, obtaining a protein C-terminal hydrazide was primarily achieved through the hydrazinolysis of intein fusion precursors. nih.gov However, more recent methods have emerged, including cysteine-promoted C-terminal hydrazinolysis of native peptides and proteins. nih.gov This approach involves hydrazinolysis across specific motifs, such as His-Cys and Gly-Cys, installed at the C-terminus of native peptides and proteins. nih.gov This can lead to C-terminal hydrazides via hydrazinolysis of a transient thioester. nih.gov

Another method for C-terminal functionalization of recombinant proteins utilizes chemical cleavage of precursor intein-fusion proteins with hydrazine to directly produce recombinant protein hydrazides. This functionality then facilitates site-specific C-terminal modification through hydrazone-forming ligation reactions. acs.org This technique has been successfully applied to generate site-specifically C-terminal PEGylated proteins, demonstrating its utility in modifying therapeutic proteins while retaining biological activity. acs.org Furthermore, peptide hydrazides can be prepared through Cys cyanylation using 2-nitro-5-thiocyanatobenzoic acid (NTCB) followed by the addition of hydrazine, a method known as activated Cys-directed protein ligation (APCL). rsc.orgfrontiersin.org

Late-Stage Diversification of Peptide C-Termini

Modification of the C-terminus of a peptide after the peptide chain has been constructed is a promising strategy for improving the properties of peptide therapeutics. explorationpub.comresearchgate.netexplorationpub.com Late-stage diversification allows for the generation of various analogs from a single solid-phase peptide synthesis (SPPS) product by transforming its C-terminus. explorationpub.com A key to this strategy is the use of a chemoselective handle at the C-terminus, such as a hydrazide group. explorationpub.com Peptide hydrazides can be synthesized using conventional SPPS. explorationpub.comresearchgate.net

Peptide hydrazides can serve as a common precursor for synthesizing peptide acids and amides, which are common C-terminal structures in bioactive peptides and significantly influence their structure and activity. explorationpub.com Protocols have been developed to convert hydrazides to acids or amides, enabling late-stage diversification of peptide C-terminal residues. explorationpub.comresearchgate.netexplorationpub.com

Production of Peptide Acids and Amides from Hydrazides

Peptide hydrazides can be converted into peptide carboxylic acids and amides through various chemical transformations. iris-biotech.deexplorationpub.comresearchgate.net

Methods for converting hydrazides to carboxylic acids include:

Oxidation by potassium peroxymonosulfate (B1194676) (Oxone). This method is rapid but may be incompatible with oxidation-prone amino acids. explorationpub.comresearchgate.netresearchgate.net

Azidation using sodium nitrite (NaNO₂) under acidic conditions, followed by treatment with β-mercaptoethanol (BME). This method can afford peptide acids in acceptable yields, even with sequences containing amino acids prone to oxidation. explorationpub.comresearchgate.netresearchgate.net

Treatment with thiols can generate peptide acids from corresponding thioesters, which can be prepared from unprotected hydrazides. explorationpub.com This reaction sequence has been used for the epimerization-free synthesis of peptide acids with a C-terminal Cys. explorationpub.comnih.gov

Methods for preparing peptide amides from hydrazides include:

Azidation of hydrazides to form peptidyl azides, followed by ammonolysis using ammonium (B1175870) acetate (B1210297) (NH₄OAc) in a slightly basic buffer. explorationpub.comresearchgate.net

Azidation of hydrazides to form peptidyl azides, followed by a Staudinger reaction using a water-soluble phosphine (B1218219) like tris(2-carboxyethyl)phosphine (B1197953) (TCEP)∙hydrochloride (HCl). explorationpub.comresearchgate.net

Both ammonolysis and the Staudinger reaction of peptidyl azides have been shown to afford the desired peptide amides in good yield and compatibility. explorationpub.comresearchgate.net

Research findings have demonstrated the effectiveness of these methods. For example, a study on modelin-5 derivatives showed that the amides synthesized from corresponding hydrazides exhibited more potent antimicrobial activity against E. coli than the acid form. explorationpub.comresearchgate.net The transformation of hydrazides to amides using these methods showed no epimerization of the C-terminal amino acid (Ala) in tested peptides. explorationpub.com

Table 1: Conversion of Peptide Hydrazides to Peptide Acids and Amides

| Target C-Terminal Functionality | Method 1 | Method 2 | Compatibility Notes |

| Carboxylic Acid | Oxidation with Oxone | Azidation (NaNO₂, acidic) then BME treatment | Oxone may be incompatible with oxidation-prone amino acids. explorationpub.comresearchgate.netresearchgate.net |

| Amide | Azidation (NaNO₂) then Ammonolysis (NH₄OAc) | Azidation (NaNO₂) then Staudinger reaction (TCEP∙HCl) | Both methods show good yield and compatibility. explorationpub.comresearchgate.net |

Design and Synthesis of Cyclic Peptides

Cyclic peptides often exhibit superior properties compared to their linear counterparts, such as increased proteolytic resistance and enhanced bioactivity. mdpi.comresearchgate.netcytosynthesis.com Macrocyclization is a key strategy in peptide drug development. researchgate.net

Hydrazide Method for Macrocyclization (e.g., cyclic hexapeptides)

The hydrazide method is a valuable approach for the synthesis of cyclic peptides, including cyclic hexapeptides. mdpi.comnih.gov This method typically involves a reaction between a C-terminal peptide hydrazide and a peptide segment containing an N-terminal cysteine. mdpi.comnih.gov

The process often relies on the in situ generation of a thioester from the C-terminal hydrazide, usually activated with NaNO₂ under acidic conditions. mdpi.comresearchgate.net This is followed by intramolecular thioester exchange with the N-terminal cysteine, forming a macrocyclic thioester intermediate. mdpi.com The macrocyclic thioester then undergoes spontaneous S-to-N acyl migration to yield the cyclic peptide product with a native peptide bond. mdpi.com This method can facilitate the synthesis of cyclic peptides by forming native peptide bonds. mdpi.com

Studies have demonstrated the successful synthesis of cyclic hexapeptides using the hydrazide method. For instance, the synthesis of cyclic hexapeptide Cy-f2 involved the cyclization of the linear hexapeptide hydrazide H-Cys-Arg-Leu-Lys-Ile-Phe-NHNH₂. mdpi.com The hydrazide method has been used to synthesize a series of cyclic hexapeptides, some of which showed potent antimicrobial activity and enhanced stability compared to their linear counterparts. mdpi.comnih.gov This method can improve the synthesis efficiency and purity of cyclic peptides and can avoid some of the complex chemical steps and typically lower yields associated with traditional cyclic peptide synthesis methods. mdpi.com

The hydrazide methodology for backbone macrocyclic peptide synthesis involves Fmoc SPPS on a hydrazine-functionalized resin, cleavage to generate a C-terminal peptide hydrazide, and subsequent activation with NaNO₂ to form a C-terminal azide. researchgate.netfrontiersin.org This azide can then be used for head-to-tail thiol exchange and S-to-N acyl transfer to achieve cyclization. researchgate.netfrontiersin.org

Table 2: Hydrazide Method for Cyclic Peptide Synthesis - Example

| Linear Peptide Hydrazide Precursor | Cyclization Method | Cyclic Peptide Product | Key Intermediate |

| H-Cys-Arg-Leu-Lys-Ile-Phe-NHNH₂ | NaNO₂ activation, intramolecular thioester exchange | Cyclic Cy-f2 | Macrocyclic thioester |

Role in Chemical Biology and Advanced Analytical Methodologies

Chemical Probes and Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to profile the functional state of enzymes within complex biological systems. While traditional ABPP probes often target nucleophilic amino acid residues like cysteine or lysine, the emergence of reverse-polarity (RP)-ABPP has enabled the targeting of electrophilic functionalities, where hydrazines and hydrazides can be particularly useful. rsc.orgupenn.edu

Hydrazine (B178648) Probes for Targeting Electrophilic Functionality in Enzymes

Many important enzymes utilize electrophilic cofactors, transient intermediates, or labile regulatory modifications as part of their catalytic mechanism. rsc.orgnih.gov These electrophilic sites have historically been challenging to target with traditional ABPP probes. Hydrazine-based probes, being electron-rich, offer a versatile approach to covalently capture these electron-deficient species. nih.govacs.org This covalent capture can occur through both polar and radicaloid mechanisms and is dependent on the functional state of the active site. nih.gov

The use of hydrazine probes expands the scope of ABPP to the "electrophilome," allowing for the identification and study of enzymes previously inaccessible by nucleophile-targeting probes. nih.gov These probes can interact with multiple classes of enzymes bearing diverse organic and inorganic cofactors, including those utilizing pyruvoyl (Pyvl), formylglycyl (Fgly), succinimide (B58015) (Succ), FAD, NAD(P), iron (Fe), or copper (Cu). nih.gov While initial hydrazine probes showed broad reactivity, strategies involving alkylation and tuning of reactivity have been explored to improve selectivity for specific targets. acs.org

Targeting Catalytic Cysteine Residues in Enzyme Active Sites

While the primary focus of hydrazine probes discussed above is on electrophilic sites, cysteine residues themselves are crucial nucleophiles often found in enzyme active sites and involved in catalysis or redox regulation. nih.gov Cysteine-directed covalent ligands are a well-established class of chemical probes and drugs that leverage the nucleophilicity of cysteine thiols to form covalent adducts with proteins. nih.govacs.org Although cysteine is less abundant than some other amino acids, its enhanced nucleophilicity makes it a prime target for covalent modification. acs.org

While cysteine hydrazide itself contains a thiol group, its hydrazide moiety's reactivity with carbonyls is distinct from the thiol's reactivity with electrophilic warheads typically used to target catalytic cysteines. However, the mention of targeting catalytic cysteine residues is relevant in the broader context of ABPP and covalent protein modification, highlighting the different strategies and functional groups targeted by chemical probes in chemical biology.

Enrichment and Mass Spectrometric Characterization

Hydrazide chemistry, including the use of this compound derivatives, is valuable for the enrichment and subsequent mass spectrometric characterization of biomolecules, particularly those containing carbonyl groups like oligosaccharides. The reaction between a hydrazide and an aldehyde or ketone forms a stable hydrazone linkage.

Cationic this compound for Free Oligosaccharide Enrichment

Free oligosaccharides (fOS), often released from lipid-linked precursors, play important roles in biological processes. nih.govcaltech.edu Their characterization by mass spectrometry can be challenging due to factors like ionization efficiency and the need to remove excess reagents after derivatization. nih.govcaltech.edu Cationic this compound derivatives have been developed as enrichment tools for the mass spectrometric analysis of bacterial fOS. nih.govcaltech.edu

A cationic this compound probe, such as this compound nicotinamide (B372718) (Cyhn), incorporates both a hydrazide group for reaction with the reducing end of oligosaccharides (forming a hydrazone) and a cationic moiety. nih.govcaltech.edu The cationic part enhances ionization efficiency during mass spectrometry, leading to improved sensitivity. nih.govcaltech.edu Additionally, such probes can be designed with a thiol group, allowing reversible conjugation to a solid support for efficient isolation and cleanup of derivatized oligosaccharides. nih.govcaltech.edu This approach facilitates the selective isolation of fOS from complex biological matrices, enabling their characterization by tandem mass spectrometry (MS/MS). nih.govcaltech.edu

Data Table: Cationic this compound Probe (Cyhn) Features and Functions

| Feature | Chemical Moiety | Function in fOS Enrichment and MS Characterization |

| Carbonyl Reactivity | Hydrazide (-CONHNH₂) | Forms stable hydrazone linkage with reducing end of oligosaccharides. nih.govcaltech.edu |

| Enhanced Ionization | Cationic (e.g., Nicotinamide) | Improves ionization signal in mass spectrometry. nih.govcaltech.edu |

| Solid Support Conjugation | Thiol (-SH) | Enables reversible attachment to thiol-activated solid support for enrichment and cleanup. nih.govcaltech.edu |

Derivatization Strategies for Enhanced Mass Spectrometry Sensitivity and Selectivity

Derivatization with hydrazides is a common strategy to improve the sensitivity and selectivity of mass spectrometry for compounds containing carbonyl groups, such as aldehydes and ketones, and also for reducing sugars in oligosaccharides. researchgate.netsci-hub.semdpi.com The formation of a hydrazone can enhance ionization efficiency, particularly in electrospray ionization (ESI) MS. researchgate.netsci-hub.se

Introducing a charged group, such as a permanently charged quaternary ammonium (B1175870) or an easily ionizable amine, via the hydrazide reagent can significantly increase the response in positive-ion ESI mode. researchgate.netsci-hub.se This is particularly useful for molecules that ionize poorly in their native state. Hydrophobic tags can also be incorporated into hydrazide reagents to increase detection sensitivity and improve chromatographic separation efficiency for analytes like N-linked glycans. nih.govcapes.gov.br

Hydrazide derivatization can also aid in fragmentation patterns during tandem mass spectrometry (MS/MS), providing more informative spectra for structural elucidation. sci-hub.se

Methodological Considerations for Hydrazide Tags in LC-MS Analysis

When using hydrazide tags in liquid chromatography-mass spectrometry (LC-MS) analysis, several methodological aspects need consideration. The derivatization reaction conditions, including pH and the presence of catalysts, must be optimized to ensure efficient and complete hydrazone formation. researchgate.net The stability of the hydrazone linkage, particularly on-column during LC separation, is also important, as unstable derivatives can lead to poor chromatography. researchgate.net

The chemical properties of the hydrazide tag can influence the chromatographic behavior of the derivatized analytes. For instance, relatively large and hydrophobic hydrazide tags can increase retention times in reverse-phase HPLC, potentially affecting separation efficiency. upf.edu Furthermore, the tag can influence the fragmentation of the analyte in the mass spectrometer, which needs to be considered during method development for MS/MS analysis. upf.edu Efficient removal of excess derivatization reagent is also crucial to avoid signal suppression or interference during MS analysis, although some methods are designed to minimize or eliminate the need for post-derivatization cleanup. nih.govcaltech.eduresearchgate.net

Applications in Molecular Machines and Controlled Peptide Transport

This compound has been explored in the construction and operation of synthetic molecular machines designed for controlled transport processes. Its ability to participate in dynamic covalent chemistry, such as hydrazone formation, allows it to serve as a key component in systems capable of manipulating molecular cargo.

In the context of molecular machines, this compound can function as a "transporter module" to attach and move peptide cargoes between specific sites on a molecular platform. This application leverages the compound's ability to form reversible linkages and its compatibility with peptide structures.

Research has demonstrated the use of this compound in a molecular "robotic arm" system capable of transporting cysteine-containing peptide derivatives. rsc.org In this system, peptides bearing a this compound at the C-terminus were prepared. rsc.org The thiol group was initially protected to facilitate loading onto the molecular machine's arm gripper via silver-mediated disulfide formation. rsc.org Deprotection of the trityl group with silver nitrate (B79036) generated a silver thiolate intermediate, which then reacted with a 2-pyridyl disulfide moiety on the molecular machine to form a disulfide linkage, effectively attaching the peptide cargo. rsc.org

This molecular machine, operating through a ratcheting mechanism controlled by a protonation-mediated rotary switch and dynamic covalent chemistry, enabled the selective transport of peptides attached via the this compound module. nih.govrsc.org The transport could be directed in either the "forward" or "backward" direction between two chemically similar sites on the platform. nih.govrsc.org

Detailed research findings related to this system highlight the efficiency and control offered by the this compound transporter module:

Directional Control: The direction of transport could be influenced by changes in solvent polarity. Polar solvent mixtures favored one direction (up to 85% yield), while other polar solvent mixtures unexpectedly favored the reverse direction (>98% yield). rsc.org

Transport Speed: Transport of substrates occurred in a matter of hours, a significant improvement compared to previous systems. rsc.org

Cargo Integrity: The peptides remained attached to the machine throughout the process and did not exchange with others in the bulk solution. nih.govrsc.org

Cargo Size Independence: The size of the peptide cargo (mono-, di-, and tripeptides were tested) did not significantly affect the rate or efficiency of transport in either direction. nih.govrsc.org

Mechanism Characterization: The new operating conditions allowed for the identification and structural characterization of key intermediates involved in the ratcheted transport mechanism using techniques like 1H NMR. nih.govrsc.orgresearchgate.net

The use of this compound as a transporter module allows for the elaboration of the cargo structure without altering its interaction points with the molecular platform and arm, suggesting its potential as a versatile unit for transporting various small molecules attached to it. rsc.orgnih.gov

This application demonstrates the utility of this compound in constructing sophisticated synthetic molecular machines capable of performing controlled mechanical tasks, such as the directed transport of biomolecules like peptides.

| Application Aspect | Detail | Yield (where applicable) |

| Role | Transporter module for peptide cargo on molecular platforms | N/A |

| Attachment Chemistry | Disulfide formation via this compound thiol | 63-79% (formation) rsc.org |

| Transport Mechanism | Ratcheting, controlled by protonation-mediated rotary switch | N/A |

| Directional Control | Achieved by changing solvent polarity | Forward: up to 85% rsc.org |

| Backward: >98% rsc.org | ||

| Transport Time | Hours | N/A |

| Cargo Type | Cysteine-containing mono-, di-, and tripeptides | N/A |

| Effect of Cargo Size | No significant effect on rate or efficiency | N/A |

| Characterization | Key intermediates identified and characterized by 1H NMR | N/A |

Computational and Theoretical Investigations Pertaining to Cysteine Hydrazide Systems

Quantum Chemical Calculations on Reactivity and Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure, reactivity, and interaction energies of molecules. These calculations can provide detailed information about reaction pathways, transition states, and the nature of chemical bonds.

Studies involving cysteine and its derivatives often utilize DFT to explore their interactions with other molecules or surfaces. For instance, DFT has been used to investigate the weak intermolecular interactions of cysteine on various nanotube surfaces, such as boron nitride nanotubes (BNNT), boron nitride aluminum nanotubes (BNAlNT), and boron carbon nitride nanotubes (BC2NNT). These studies can determine adsorption energies and identify the most stable adsorption sites, providing insights into the potential use of these nanomaterials as adsorbents for amino acids like cysteine ias.ac.in. Different functionals and basis sets, such as B3LYP-D3 and 6-311G(d), are commonly used in these calculations to optimize structures and analyze wavefunctions ias.ac.in.

DFT calculations are also instrumental in understanding the reactivity of cysteine residues in proteins or peptides. For example, computational studies have investigated the binding of zinc ions to cysteine residues in peptide mimics, using DFT on small atomic clusters to account for electronic polarization and covalent contributions to the metal-sulfur coordination bond rsc.org. These calculations can help to understand the factors influencing metal binding affinity and selectivity in metalloproteins rsc.orgnih.gov.

Furthermore, quantum chemical calculations are applied to study the reaction mechanisms involving the thiol group of cysteine. This includes investigating reactions with electrophilic species, such as those involved in the formation of covalent adducts. DFT studies have been used to elucidate the reaction mechanisms of lipid peroxidation products, like 4-hydroxy-2-nonenal (HNE), with cysteine and cysteinate residues in different solvent environments, revealing the influence of solvent polarity and ionization state on reactivity researchgate.net.

The reactivity of Michael acceptors, which can react with cysteine thiols via Michael addition, has also been explored using quantum mechanical calculations. DFT studies have correlated calculated activation free energies of carbanion formation with experimental reaction rates, providing a theoretical basis for predicting and understanding the reactivity of these warheads in the context of covalent inhibitors nih.gov.

In the context of hydrazide derivatives, although specific studies on cysteine hydrazide's reactivity using quantum chemical calculations were not extensively detailed in the search results, related research on other hydrazides and cysteine-containing compounds provides a strong indication of the applicability of these methods. For example, DFT has been used to study the chemical reactivity and interactions of a novel hydrazinooxalyl–hydrazonomethyl compound, analyzing parameters like electrophilic charge transfer and local reactivity descriptors to identify reactive sites researchgate.net. Such approaches could be directly applied to this compound to understand its reactive centers and potential reaction pathways.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into their dynamics, conformational changes, and interactions in various environments, including solutions and interfaces.

MD simulations are frequently used to study the behavior of amino acids and peptides in solution. For instance, MD simulations have been employed to study the transport properties, such as diffusion, of cysteine in water at different temperatures, providing information on radial distribution functions and self-diffusion coefficients arxiv.org. These simulations can utilize force fields like OPLS-AA to model the interactions between solute and solvent molecules arxiv.org.

In the context of protein-ligand interactions, MD simulations are essential for understanding the binding mechanisms of inhibitors to target proteins, including cysteine proteases. MD simulations can simulate the physiological environment and unveil significant inhibition mechanisms of new compounds researchgate.net. They are used to explore inhibitor-induced conformational changes and predict binding free energies researchgate.net. Studies on cysteine protease inhibitors have utilized MD simulations to investigate the stability of protein-ligand complexes, identifying key amino acid residues involved in stabilizing interactions researchgate.net.

While direct MD simulation studies focused solely on this compound were not prominently featured, the application of MD to cysteine-containing peptides and related hydrazide derivatives highlights its potential. For example, MD simulations have been used to model the fragmentation pathway of protonated cystine, the dimer of cysteine, upon X-ray irradiation, providing insights into bond breaking probabilities diva-portal.org. Similarly, MD simulations could be applied to this compound to study its conformational landscape, interactions with solvents or other molecules, and potential reaction dynamics.

MD simulations, often coupled with quantum mechanical calculations (QM/MM approaches), can provide a more comprehensive understanding of complex biological systems and chemical reactions involving this compound. This combined approach allows for the treatment of the reactive site with high-level quantum methods while the surrounding environment is modeled with classical mechanics.

Theoretical Insights into Sensing Mechanisms

Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, provide crucial insights into the sensing mechanisms of fluorescent probes designed to detect specific analytes like cysteine. These studies help to understand the relationship between the probe's structure, its electronic properties, and its fluorescence response upon interaction with the target molecule.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to elucidate the photophysical properties of fluorescent probes and the changes that occur upon analyte binding. These calculations can explain fluorescence quenching or enhancement mechanisms, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) scirp.orgresearchgate.net. By calculating excitation energies, oscillator strengths, and molecular orbitals, theoretical studies can predict absorption and emission spectra and rationalize the observed fluorescence changes researchgate.netresearchgate.net.

For cysteine-specific fluorescent probes, theoretical calculations can provide a molecular-level explanation for the selectivity towards cysteine over other biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH). These studies can investigate the reaction pathways and energy barriers for the probe's reaction with different thiols, highlighting the factors that favor the reaction with cysteine nih.govmdpi.com. For instance, theoretical studies have been used to confirm that the ratiometric response of certain probes to cysteine is due to the inhibition of the ICT process upon reaction scirp.org.

Theoretical insights into sensing mechanisms often involve studying the nucleophilic attack of the cysteine thiol group on a reactive site of the probe molecule. This can lead to various reaction mechanisms, including Michael addition, nucleophilic substitution, or cyclization reactions, depending on the probe's design bohrium.comacs.org. Theoretical calculations can map out the energy profiles of these reactions, identifying transition states and intermediates to confirm the proposed sensing mechanism nih.govbohrium.com.

While specific theoretical studies on the sensing mechanisms involving this compound as the probe were not found, the principles and methods applied to cysteine-specific fluorescent probes are directly relevant. This compound, with its reactive thiol and hydrazide groups, could potentially be incorporated into sensing platforms. Theoretical calculations would be essential to understand how these functional groups interact with target analytes and how these interactions translate into a detectable signal, such as a change in fluorescence. Theoretical studies on related hydrazone-based sensors or probes that react with thiols provide a foundation for such investigations scirp.org.

The combination of theoretical calculations and experimental validation is crucial for the rational design of highly selective and sensitive fluorescent probes for cysteine and other biologically relevant species. Theoretical studies can guide the synthesis of new probes by predicting the effect of structural modifications on their sensing properties.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Cysteine | 417 |

| This compound | 42631 |

| S-(2-Thiopyridyl)this compound | 126114 |

| Homocysteine | 778 |

| Glutathione | 124886 |

| Zinc | 23995 |

| 4-Hydroxy-2-nonenal | 5281111 |

Interactive Data Table Placeholder:

| Computational Method | Property/Interaction Studied | Value (if available) | Theoretical Level | Citation |

| DFT | Adsorption Energy | - | B3LYP-D3/6-311G(d) | ias.ac.in |

| DFT | Activation Free Energy | - | - | nih.gov |

| MD | Diffusion Coefficient | - | OPLS-AA | arxiv.org |

| TD-DFT | Absorption/Emission Wavelength | - | - | researchgate.netresearchgate.net |

Challenges and Future Directions in Cysteine Hydrazide Research

Methodological Refinements in Synthesis

The synthesis of cysteine hydrazide and its incorporation into more complex molecules, such as peptides and proteins, is often complicated by the inherent reactivity of the cysteine residue. Minimizing side reactions, improving reaction yields, and controlling racemization at the α-carbon stereocenter are critical areas of focus. Cysteine is particularly susceptible to racemization during peptide synthesis, especially when positioned at the C-terminus. rsc.orgcsic.esnih.gov Undesired side reactions, including alkylation and oxidation of the thiol group, can also occur. rsc.org Furthermore, in Fmoc solid-phase peptide synthesis (SPPS), the formation of 3-(1-piperidinyl)alanine by-products at the C-terminal cysteine is a known issue arising from an elimination-addition reaction facilitated by piperidine (B6355638). rsc.orgcsic.espeptide.com

To mitigate these synthetic challenges, researchers are developing refined methodologies. The strategic use of S-protecting groups, such as trityl (Trt), acetamidomethyl (Acm), or tetrahydropyranyl (Thp), is crucial for preventing unwanted reactions involving the thiol group during synthesis. rsc.orgcsic.esbenchchem.com The selection of the protecting group can significantly influence the extent of racemization. csic.es Optimizing reaction conditions, including precise control over temperature, pH, and reaction duration, is also vital for minimizing side reactions and enhancing yields. benchchem.com For instance, maintaining low temperatures during certain steps can help suppress racemization. benchchem.com

Novel synthetic strategies are also being explored to improve the efficiency and purity of peptide hydrazides. The hydrazide method for peptide cyclization, for example, aims to circumvent the complex chemical steps and often low yields associated with traditional cyclic peptide synthesis. mdpi.com Utilizing a hydrazine (B178648) 2-chlorotrityl chloride (2CTC) resin in SPPS has demonstrated improved yields and purity of crude peptide hydrazides. oup.com Additionally, specific multi-step processes have been devised for converting C-terminal cysteine hydrazides to the corresponding peptide acids while minimizing epimerization of the cysteine residue. nih.gov

The impact of different cysteine side-chain protecting groups on racemization during peptide synthesis underscores the importance of these methodological refinements.

| Cysteine Side-Chain Protecting Group | Activation Conditions | Preactivation Time | Racemization (%) |

|---|---|---|---|

| Trityl (Trt) | HCTU/6-Cl-HOBt/DIPEA (basic) | 1 min | Significant |

| Thp | HCTU/6-Cl-HOBt/DIPEA (basic) | 1 min | Less than Trt |

| Acetamidomethyl (Acm) | HCTU/6-Cl-HOBt/DIPEA (basic) | 1 min | More prominent |

Note: This table illustrates the general impact of protecting groups on cysteine racemization in peptide synthesis based on reported findings, which are relevant to the challenges in synthesizing this compound-containing peptides. csic.esnih.gov

Advances in Purification and Analytical Techniques

Purifying and analyzing peptide hydrazides can be challenging, notably due to issues like peak tailing observed in High-Performance Liquid Chromatography (HPLC). rsc.orgresearchgate.net Peak tailing can compromise separation efficiency, making it difficult to obtain highly pure products. rsc.orgchromatographyonline.com

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable analytical tools for monitoring reaction progress, confirming the identity of synthesized compounds, and characterizing modified peptides and oligosaccharides involving hydrazide chemistry. mdpi.comgoogle.comnih.gov The synthesis of cationic this compound derivatives has been shown to improve ionization efficiency and detection sensitivity in the MS analysis of free oligosaccharides. google.comnih.govcaltech.edu Kinetic monitoring techniques, such as HPLC or LC-MS, are also employed to track the formation of intermediates and optimize reaction times effectively. benchchem.com

Expanding the Scope of Applications in Chemical Biology and Materials Science

This compound and its derivatives are increasingly being explored for a wider range of applications in chemical biology and materials science, capitalizing on the combined reactivity of the hydrazide and thiol functional groups.

In chemical biology, peptide hydrazides serve as key intermediates in modern peptide and protein chemistry, particularly in native chemical ligation (NCL) and other ligation strategies used for the synthesis of complex peptides and proteins. oup.comresearchgate.netrsc.org They can be chemically converted to peptide thioesters, which are essential components in NCL reactions. oup.comrsc.orgjst.go.jp The thiol group of cysteine is also highly valuable for site-specific protein modification and bioconjugation, playing a crucial role in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. researchgate.netrsc.org For example, S-(2-thiopyridyl)this compound functions as a heterobifunctional crosslinking reagent, enabling the conjugation of biomolecules such as proteins and antibodies. benchchem.com Hydrazide chemistry is also being utilized in the design of pH-sensitive drug carriers through the formation of acid-labile hydrazone bonds. benchchem.com

Furthermore, this compound derivatives, such as the cationic this compound nicotinamide (B372718) (Cyhn), have been developed as effective enrichment tools for the mass spectrometric characterization of bacterial free oligosaccharides and glycoproteins. google.comnih.govcaltech.edutargetmol.com This allows for the selective isolation and detailed analysis of glycosylated molecules from complex biological samples. google.comnih.gov

While still an emerging area, the application of this compound in materials science holds significant promise. The broader use of cysteine building blocks in the creation of synthetic polymers for biomedical applications and in electrochemical sensors for chemical detection suggests potential future directions. mdpi.com The inherent ability of cysteine-containing molecules to form disulfide bonds and participate in redox reactions makes them attractive components for developing novel materials with tailored properties. mdpi.com Future research is expected to continue refining synthetic methods, improving analytical techniques, and exploring innovative applications of this compound in diverse scientific fields.

常见问题

Q. How should cross-linking data generated with this compound reagents be interpreted in structural biology studies?

- Software Tools : Use tools like XlinkX or pLink2 to identify cross-linked peptides, accounting for potential SITE/SATE isomers.

- Validation : Correlate cross-link distances with structural models (e.g., cryo-EM or X-ray data) to confirm plausibility.

- Quantification : Apply isotopic labeling or intensity-based MS1 quantification to distinguish stochastic vs. functional interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |